

Laboratory scale synthesis protocol for "Methyl 2-(6-methylnicotinyl)acetate"

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Compound of Interest

Compound Name: Methyl 2-(6-methylnicotinyl)acetate

Cat. No.: B027897

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An Application Note and Protocol for the Laboratory-Scale Synthesis of **Methyl 2-(6-methylnicotinyl)acetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of **Methyl 2-(6-methylnicotinyl)acetate**. The synthesis commences with the Fischer esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate, which is subsequently reacted with methyl acetate via a Claisen condensation to afford the target compound. This protocol is designed for researchers in organic chemistry and drug development, offering a clear and reproducible methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **Methyl 2-(6-methylnicotinyl)acetate**.

Step	Reaction	Starting Material	Reagents	Product	Yield	Purity
1	Fischer Esterification	6-Methylnicotinic acid	Methanol, Sulfuric acid	Methyl 6-methylnicotinate	~75%	>98%
2	Claisen Condensation	Methyl 6-methylnicotinate	Methyl acetate, Sodium methoxide	Methyl 2-(6-methylnicotinyl)acetate	~60%	>95%

Experimental Protocols

Part 1: Synthesis of Methyl 6-methylnicotinate

This procedure outlines the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials:

- 6-Methylnicotinic acid
- Methanol (anhydrous)
- Concentrated Sulfuric acid (98%)
- Saturated aqueous Sodium bicarbonate solution
- Ethyl acetate
- Brine (saturated aqueous Sodium chloride solution)
- Anhydrous Sodium sulfate
- Round-bottom flask (1 L)
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Rotary evaporator
- Separatory funnel (1 L)

Procedure:

- To a 1 L round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (40 g, 290 mmol).
- Add methanol (750 mL) to the flask and stir the mixture to dissolve the solid.
- Carefully and slowly add concentrated sulfuric acid (40 mL) to the stirring solution. An exotherm will be observed.
- Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 17 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the residue, carefully add ice-cold saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 7. Solid sodium bicarbonate may also be added to achieve neutralization.
- Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).
- Combine the organic layers and wash with brine (200 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Characterization: The product can be characterized by ^1H NMR and LCMS. ^1H NMR (CDCl_3): δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H). LCMS: m/z = 152.4 $[\text{M}+\text{H}]^+$.[\[1\]](#)[\[2\]](#)

Part 2: Synthesis of Methyl 2-(6-methylnicotinyl)acetate

This procedure describes the Claisen condensation of methyl 6-methylnicotinate with methyl acetate.

Materials:

- Methyl 6-methylnicotinate
- Methyl acetate (anhydrous)
- Sodium methoxide
- Anhydrous Toluene
- Hydrochloric acid (1 M)
- Dichloromethane
- Anhydrous Magnesium sulfate
- Round-bottom flask (500 mL)
- Addition funnel
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)
- Ice bath
- Rotary evaporator
- Separatory funnel (500 mL)

Procedure:

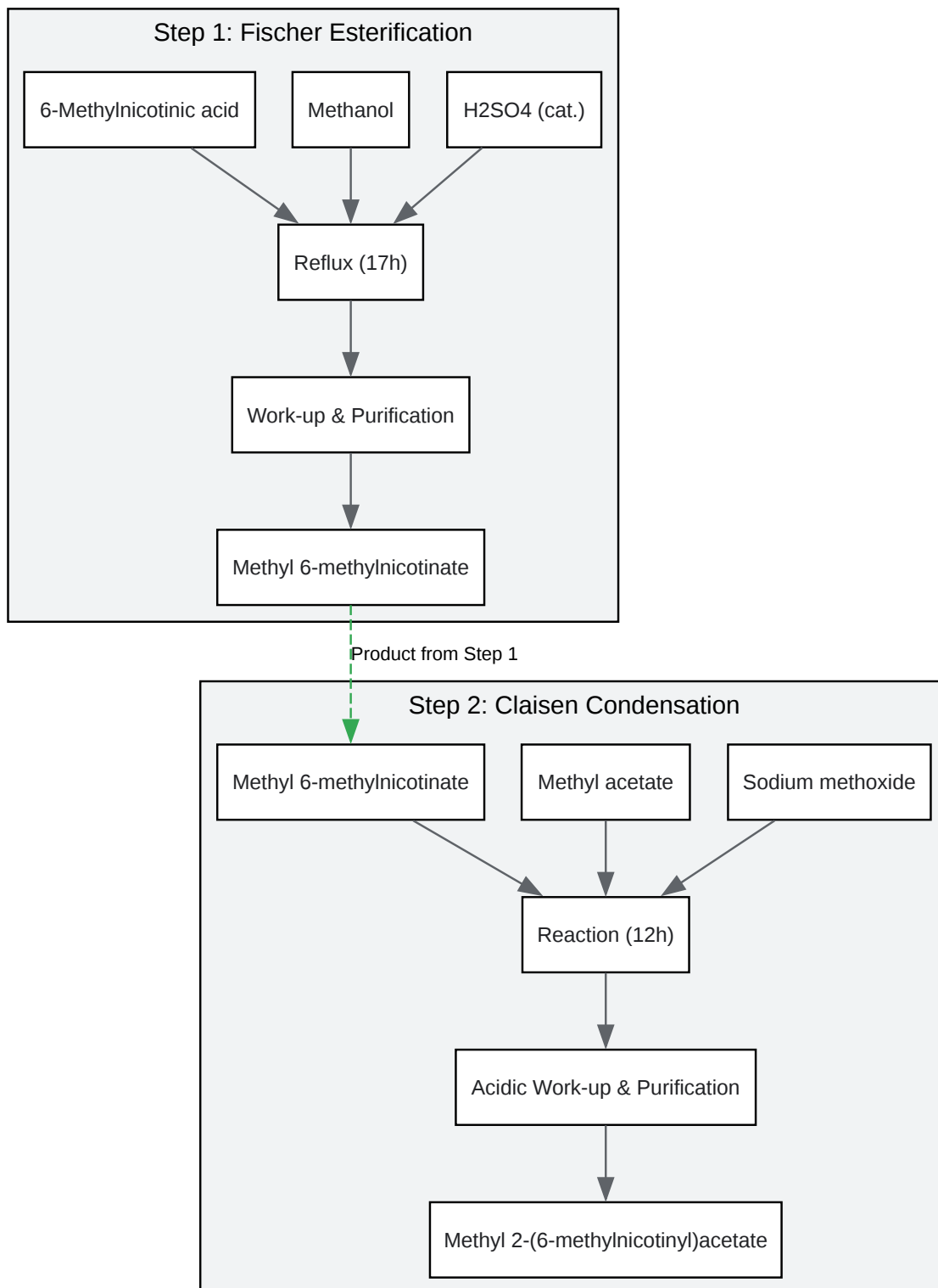
- Set up a 500 mL round-bottom flask, equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere of nitrogen.

- To the flask, add sodium methoxide (15.7 g, 290 mmol) and anhydrous toluene (200 mL).
- In the addition funnel, prepare a solution of methyl 6-methylnicotinate (22.0 g, 145 mmol) and anhydrous methyl acetate (21.5 g, 290 mmol) in anhydrous toluene (50 mL).
- Cool the flask containing the sodium methoxide suspension to 0 °C using an ice bath.
- Slowly add the solution from the addition funnel to the stirred suspension of sodium methoxide over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
- Transfer the mixture to a 500 mL separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure **methyl 2-(6-methylnicotinyl)acetate**.

Visualizations

Experimental Workflow

Synthesis of Methyl 2-(6-methylnicotinyl)acetate

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Caption: Overall workflow for the two-step synthesis.

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